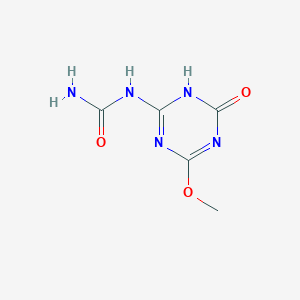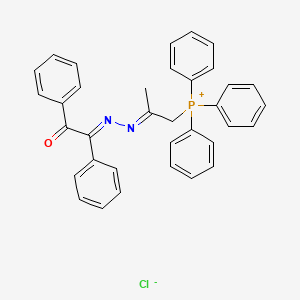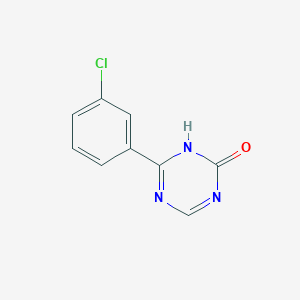![molecular formula C34H58N3O6P B13141891 diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate is a complex organic compound known for its bioactive properties. It is a derivative of lysophosphatidic acid (LPA), which plays a significant role in various biological processes. This compound is particularly noted for its interaction with LPA receptors, making it a valuable subject in biochemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of (Z)-octadec-9-enoic acid with (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid to form the amide bond. This reaction is usually carried out in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide linkage.
Phosphorylation: The next step involves the phosphorylation of the hydroxyl group on the phenylmethoxyphenyl moiety. This is typically achieved using phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine.
Formation of Diazanium Salt: The final step involves the formation of the diazanium salt, which is achieved by treating the phosphorylated compound with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyl chain. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can occur at the amide bond or the unsaturated chain. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: NaH in dry DMF (dimethylformamide), alkyl halides like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of primary amines or saturated hydrocarbons.
Substitution: Formation of alkylated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate is used as a model compound to study the behavior of lysophosphatidic acids and their derivatives. It helps in understanding the reactivity and stability of such compounds under various conditions.
Biology
In biological research, this compound is used to study cell signaling pathways mediated by LPA receptors. It is particularly useful in investigating the role of LPA in cell proliferation, migration, and survival.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It has been studied for its role in modulating immune responses and its potential use in treating conditions like cancer, fibrosis, and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a biochemical tool in drug discovery and development processes.
作用機序
The mechanism of action of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate involves its interaction with LPA receptors, particularly LPA1 and LPA3. Upon binding to these receptors, the compound activates downstream signaling pathways that regulate various cellular processes. These pathways include the activation of G-proteins, which in turn activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules act as secondary messengers, triggering calcium release from intracellular stores and activating protein kinase C (PKC), respectively.
類似化合物との比較
Similar Compounds
Lysophosphatidic Acid (LPA): The parent compound of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate, known for its role in cell signaling.
Sphingosine-1-phosphate (S1P): Another bioactive lipid involved in similar signaling pathways.
Phosphatidic Acid (PA): A precursor in the biosynthesis of many lipids and also involved in signaling.
Uniqueness
This compound is unique due to its specific structure, which allows it to selectively interact with certain LPA receptors. This selectivity makes it a valuable tool in research for dissecting the roles of different LPA receptors in various biological processes.
特性
分子式 |
C34H58N3O6P |
|---|---|
分子量 |
635.8 g/mol |
IUPAC名 |
diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate |
InChI |
InChI=1S/C34H52NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31;;/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9-;;/t32-;;/m0../s1 |
InChIキー |
YUXUSBLJZCYPMN-LNMNXNKMSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


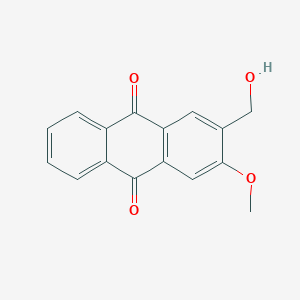
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)



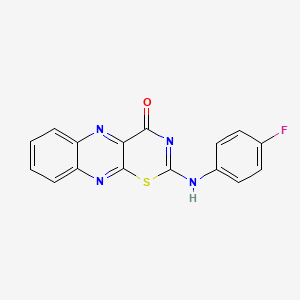
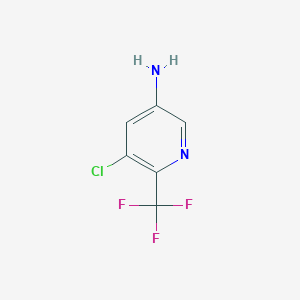
![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)


